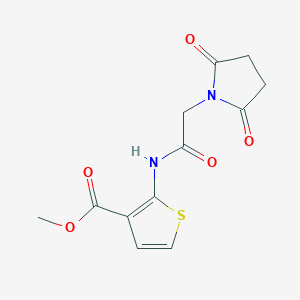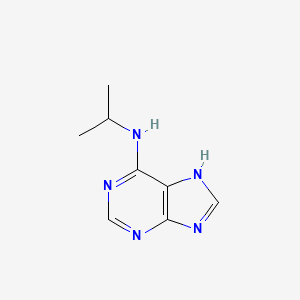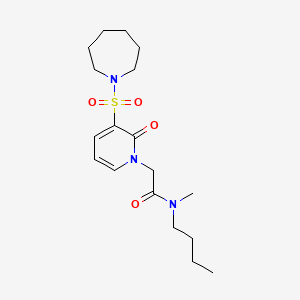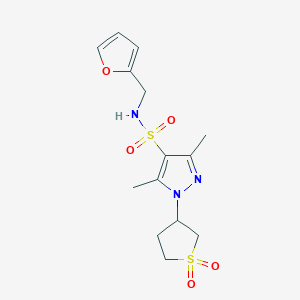
Methyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)thiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)thiophene-3-carboxylate is a synthetic organic compound that features a thiophene ring substituted with a carboxylate ester and an acetamido group linked to a pyrrolidinone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)thiophene-3-carboxylate typically involves multiple steps:
Formation of the Pyrrolidinone Moiety: The initial step involves the synthesis of 2,5-dioxopyrrolidin-1-yl acetic acid. This can be achieved through the reaction of succinic anhydride with glycine, followed by cyclization.
Acylation Reaction: The pyrrolidinone derivative is then acylated with 2-amino-3-carboxylthiophene under appropriate conditions to form the intermediate compound.
Esterification: The final step involves the esterification of the carboxyl group with methanol in the presence of a catalyst such as sulfuric acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrrolidinone moiety can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions, where the ester can be hydrolyzed to the corresponding carboxylic acid, and the amide can be converted to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Hydrolysis can be performed using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Hydroxyl derivatives of the pyrrolidinone moiety.
Substitution: Carboxylic acids and amines.
科学研究应用
Chemistry
In chemistry, Methyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)thiophene-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
Biologically, this compound can be explored for its potential as a pharmacophore in drug design. The presence of the pyrrolidinone and thiophene rings suggests it could interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit bioactivity against various diseases. Research could focus on its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
作用机制
The mechanism of action of Methyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)thiophene-3-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The pyrrolidinone moiety could mimic natural substrates of enzymes, while the thiophene ring could provide additional binding interactions.
相似化合物的比较
Similar Compounds
Methyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)benzoate: Similar structure but with a benzene ring instead of a thiophene ring.
Ethyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)thiophene-3-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)thiophene-3-carboxylate is unique due to the combination of the thiophene ring and the pyrrolidinone moiety. This combination provides distinct electronic and steric properties, potentially leading to unique biological activities and chemical reactivity compared to its analogs.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
methyl 2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5S/c1-19-12(18)7-4-5-20-11(7)13-8(15)6-14-9(16)2-3-10(14)17/h4-5H,2-3,6H2,1H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMLGFSAGLPGLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)CN2C(=O)CCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[4-(1-Adamantyl)-2-nitrophenyl]methylamine](/img/structure/B2408988.png)

![N-(6,7,8,9-Tetrahydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enamide](/img/structure/B2408990.png)

![2-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2408993.png)
![Methyl 3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylate](/img/structure/B2408994.png)
![2-methyl-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2408995.png)
![trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B2408997.png)
![2-methyl-3-(1-methyl-1H-indol-3-yl)-1-oxo-N-[(pyridin-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B2409000.png)



![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2409004.png)

